molecular formula C10H20N2 B13455163 rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine

rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine

Cat. No.: B13455163
M. Wt: 168.28 g/mol
InChI Key: FUTCVJFTYNICIG-VHSXEESVSA-N
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Description

rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine: is a complex organic compound that belongs to the class of diazepines. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This specific compound is characterized by its unique structure, which includes a decahydrocyclopenta ring fused with a diazepine ring, and two methyl groups attached at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine can be achieved through various synthetic routes. One common method involves the construction of the diazepine ring via functionalization of pyrrole derivatives. For instance, a Rhodium (III)-catalyzed C–H functionalization and cascade annulation of diazepinone to the pyrrole ring has been reported . Another approach involves the Bischler–Napieralski reaction conditions from the corresponding amides, followed by methylation and reduction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry has been explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine involves its interaction with specific molecular targets and pathways. As a diazepine derivative, it is believed to exert its effects by enhancing the activity of gamma-aminobutyric acid (GABA) in the central nervous system. This enhancement leads to increased inhibitory neurotransmission, resulting in anxiolytic, sedative, and anticonvulsant effects .

Comparison with Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Chlordiazepoxide: Another benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness: rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine is unique due to its specific structural configuration and the presence of the decahydrocyclopenta ring fused with the diazepine ring. This unique structure may contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

(5aR,8aS)-1,5a-dimethyl-2,3,4,5,6,7,8,8a-octahydrocyclopenta[e][1,4]diazepine

InChI

InChI=1S/C10H20N2/c1-10-5-3-4-9(10)12(2)7-6-11-8-10/h9,11H,3-8H2,1-2H3/t9-,10+/m0/s1

InChI Key

FUTCVJFTYNICIG-VHSXEESVSA-N

Isomeric SMILES

C[C@]12CCC[C@@H]1N(CCNC2)C

Canonical SMILES

CC12CCCC1N(CCNC2)C

Origin of Product

United States

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